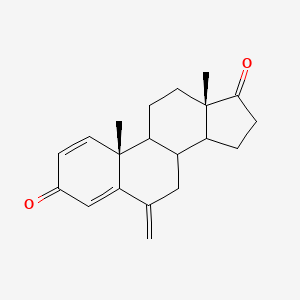

6-Methylenandrosta-1,4-diene-3,17-dione

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C20H24O2 |

|---|---|

分子量 |

296.4 g/mol |

IUPAC名 |

(10R,13S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14?,15?,16?,19-,20+/m1/s1 |

InChIキー |

BFYIZQONLCFLEV-VQIOPMHJSA-N |

異性体SMILES |

C[C@]12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=C[C@]34C |

正規SMILES |

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |

製品の起源 |

United States |

Chemical Synthesis and Derivatization Methodologies

Established Synthetic Routes for 6-Methylenandrosta-1,4-diene-3,17-dione

Several established routes for the synthesis of this compound have been reported, primarily utilizing Mannich reaction approaches and subsequent dehydrogenation or oxidation strategies.

The Mannich reaction is a cornerstone in the synthesis of this compound, facilitating the introduction of the crucial 6-methylene group. This three-component condensation reaction involves an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. wikipedia.orgthermofisher.combyjus.com

One prominent approach begins with androstenedione (B190577). This starting material is first converted to its ethyl 3,5-dienol ether by reacting it with triethylorthoformate in a tetrahydrofuran (B95107) (THF)–ethanol mixture, catalyzed by para-toluenesulfonic acid (p-TsOH). Without isolation, this intermediate undergoes a Mannich reaction with N-methylaniline and aqueous formaldehyde. Subsequent degradation of the adduct intermediate with concentrated HCl yields the 6-methylene intermediate.

An alternative and pragmatic synthetic method starts from the commercially accessible dehydrotestosterone. This route involves a direct Mannich reaction on the cross-conjugated dienone moiety, using paraformaldehyde and dimethylamine (B145610) in iso-amyl alcohol at elevated temperatures to introduce the methylene (B1212753) group at the 6-position.

The table below summarizes key aspects of these Mannich reaction approaches.

| Starting Material | Reagents for Mannich Reaction | Key Intermediates | Reported Yield |

| Androstenedione | N-methylaniline, aqueous formaldehyde | Ethyl 3,5-dienolether, 6-methylene intermediate | 73% for the 6-methylene intermediate |

| Dehydrotestosterone | Paraformaldehyde, dimethylamine | 6-methylene intermediate | 35% isolation yield of the 6-methylene intermediate |

Data compiled from multiple synthetic reports.

Following the introduction of the 6-methylene group, the next critical step is the creation of the double bond at the 1,2-position of the steroid's A-ring. This is typically achieved through dehydrogenation. A widely used reagent for this transformation is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). chemicalbook.comgoogle.com The reaction is often carried out in a solvent such as anhydrous dioxane or toluene. google.com To improve efficiency and cost-effectiveness, the process can be optimized by using DDQ in the presence of an acid catalyst and a co-oxidant. google.com Another dehydrogenating agent that has been employed is 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil). chemicalbook.com

In synthetic routes starting from precursors where the C-17 position is a hydroxyl group, a final oxidation step is necessary to furnish the 17-keto group. Jones oxidation is a commonly employed method for this purpose.

The following table outlines the common dehydrogenation and oxidation strategies.

| Transformation | Reagent | Substrate | Typical Yield |

| Dehydrogenation (1,2-position) | 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | 6-methylenandrost-4-ene-3,17-dione | 81.8% (crude) |

| Dehydrogenation (1,2-position) | 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil) | 6-methylenandrost-4-en-3,17-dione | Not specified |

| Oxidation (C-17 hydroxyl to keto) | Jones Reagent | 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one | Not specified |

Data from various patented and published synthetic procedures.

The choice of precursor and the reaction sequence are critical for achieving high selectivity and yield. A key consideration is the reactivity of the C-17 position. For instance, when using a 17-oxo analogue as the synthetic precursor for the Mannich reaction, a competitive reaction can preferentially occur at the C-16 position. To circumvent this, it is advantageous to have a hydroxyl group at the C-17 position of the starting steroid. This strategic choice prevents the undesired side reaction at C-16, directing the Mannich reaction to the desired C-6 position. The hydroxyl group is then oxidized to the keto group in a later step of the synthesis.

Synthesis of Structural Analogs and Derivatives of this compound

To investigate the structure-activity relationship and identify potential metabolites, various structural analogs and derivatives of this compound have been synthesized. These modifications have primarily focused on the C-6 and C-17 positions. sci-hub.senih.gov

The 6-methylene group has been a target for various chemical modifications. Epoxidation of the 6-methylene group with m-chloroperbenzoic acid results in an epimeric mixture of 6α/β-spirooxiranandrosta-1,4-diene-3,17-dione. sci-hub.se Subsequent hydrolysis of this spirooxirane derivative yields an epimeric mixture of 6α/β-hydroxy-6α/β-hydroxymethylandrosta-1,4-diene-3,17-dione. sci-hub.se

Another approach involves reacting androsta-1,4-diene-3,17-dione (B159171) with pyrrolidine (B122466) to form 1α,3-dipyrrolidinylandrosta-3,5-dien-17-one. Treatment of this intermediate with formaldehyde leads to the formation of 6β-hydroxymethyl-androsta-1,4-diene-3,17-dione. sci-hub.se

The table below presents a summary of C-6 modified derivatives and their relative potency in inhibiting aromatase compared to the parent compound.

| C-6 Modification | Derivative Name | Relative Aromatase Inhibition (IC50, nM) |

| Methylene (Parent Compound) | This compound | 27 |

| Spirooxirane | 6α/β-spirooxiranandrosta-1,4-diene-3,17-dione | 206 |

| Hydroxymethyl | 6β-hydroxymethyl-androsta-1,4-diene-3,17-dione | 295 |

| Hydroxymethyl (epimeric mixture) | 6α/β-hydroxy-6α/β-hydroxymethylandrosta-1,4-diene-3,17-dione | 2,300 |

| Carboxy | 6β-carboxy-androsta-1,4-diene-3,17-dione | 7,200 |

Data sourced from in vitro studies on human placental aromatase. nih.gov

The C-17 keto group is another site for structural modification. The most common modification is its reduction to a hydroxyl group. The 17β-hydroxy derivative, 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one, is a significant analog and a potential metabolite. sci-hub.senih.gov This compound was found to be the most effective among the synthesized analogs in inhibiting aromatase, although it is 2.6-fold less potent than the parent 17-keto compound. nih.gov The 17β-hydroxy analogs of other C-6 modified derivatives have also been synthesized and were generally found to be 3- to 8-fold less potent than their corresponding 17-keto counterparts. nih.gov

Alterations to the Steroidal Ring System

The foundational four-ring structure of this compound serves as a template for various chemical modifications. Research into the structure-activity relationships of steroidal compounds indicates that specific alterations to the A, B, C, and D rings can significantly influence biological activity. researchgate.net For instance, studies on related androstenedione derivatives have shown that maintaining a degree of planarity in the A and B rings is crucial for interaction with enzymatic targets. nih.gov

Modifications to the D-ring, such as expanding the five-membered cyclopentanone (B42830) ring into a six-membered δ-lactone, have been found to decrease inhibitory potency. researchgate.netnih.gov This suggests that the structural integrity of the D-ring is critical for molecular binding and activity. nih.gov Furthermore, while the carbonyl groups at C-3 and C-17 are typically involved in hydrogen bonding, research has demonstrated that the C-3 carbonyl group is not absolutely essential for activity. researchgate.net

Specific derivatization of this compound has focused on the 6-methylene group and the 17-keto group. nih.gov A series of analogs were synthesized to explore these modifications. However, these new derivatives were all found to be less potent than the parent compound. nih.gov The 17β-hydroxy derivative proved to be the most effective among the synthesized analogs, though it was 2.6 times less potent than this compound. nih.gov

The following table summarizes the descending order of inhibitory potency for various C-6 modified derivatives in the 17-oxo series. nih.gov

| C-6 Modification | Compound Name | IC50 (nM) |

|---|---|---|

| 6-methylene | This compound | 27 |

| 6-spirooxirane | 6-Spirooxirane-androsta-1,4-diene-3,17-dione | 206 |

| 6β-hydroxymethyl | 6β-Hydroxymethyl-androsta-1,4-diene-3,17-dione | 295 |

| 6-hydroxymethyl | 6-Hydroxymethyl-androsta-1,4-diene-3,17-dione | 2,300 |

| 6β-carboxy | 6β-Carboxy-androsta-1,4-diene-3,17-dione | 7,200 |

Microbial Transformation for Novel Analog Generation

Microbial transformation presents an effective alternative to chemical synthesis for producing novel analogs of steroidal compounds. nih.govnih.gov This biotechnological approach has been successfully applied to this compound to generate new derivatives. nih.gov The use of filamentous fungi allows for specific and often complex chemical reactions, such as hydroxylation and reduction, at positions on the steroid nucleus that are difficult to modify through standard chemical means. nih.govresearchgate.net This process provides an efficient method for synthesizing libraries of bioactive compounds for further study. nih.gov

Specific Fungal Strains and Reaction Pathways

Investigations into the biotransformation of this compound have identified two particularly effective filamentous fungi: Macrophomina phaseolina and Fusarium lini. nih.govresearchgate.net These strains were selected for their ability to efficiently metabolize the parent compound into several new products. nih.gov

Fusarium lini : Incubation of this compound with this fungus results in hydroxylation. nih.gov It specifically catalyzes the introduction of a hydroxyl group at the C-11 position, yielding 11α-hydroxy-6-methylene-androsta-1,4-diene-3,17-dione. nih.govnih.gov

Macrophomina phaseolina : This fungus demonstrates more diverse catalytic activity, performing both hydroxylation and reduction reactions. nih.gov Its transformation of the parent compound yields three distinct metabolites: two products resulting from hydroxylation and reduction, and one known metabolite. nih.govnih.gov The reactions include the formation of a 16β,17β-dihydroxy derivative and a 17β-hydroxy derivative with an oxidized C-16. nih.gov

The table below details the metabolites produced by the fungal transformation of this compound.

| Fungal Strain | Metabolite Produced | Reaction Pathway |

|---|---|---|

| Fusarium lini | 11α-hydroxy-6-methylene-androsta-1,4-diene-3,17-dione | Hydroxylation |

| Macrophomina phaseolina | 16β,17β-dihydroxy-6-methylene-androsta-1,4-diene-3-one | Hydroxylation and Reduction |

| 17β-hydroxy-6-methylene-androsta-1,4-diene-3,16-dione | Hydroxylation and Oxidation | |

| 17β-hydroxy-6-methylene-androsta-1,4-diene-3-one | Reduction |

Structural Elucidation of Microbially Transformed Products

The definitive identification of the novel metabolites produced through microbial transformation requires rigorous structural analysis. nih.gov The structures of the three new and one known metabolite from the fermentation of this compound with Fusarium lini and Macrophomina phaseolina were unambiguously established through detailed spectroscopic analysis. nih.govresearchgate.net Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, along with mass spectrometry, were employed to deduce the precise chemical structures of the transformed products. researchgate.net This comprehensive spectral analysis is essential for confirming the position of new functional groups and changes to the original steroidal skeleton. nih.gov

Enzymatic Inhibition Mechanisms and Biochemical Characterization

Characterization of Aromatase Inhibition by 6-Methylenandrosta-1,4-diene-3,17-dione

This compound is a potent, irreversible, and steroidal aromatase inhibitor. pharmacompass.com Its primary mechanism of action involves the targeted inactivation of aromatase (cytochrome P450 19A1), the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens. oup.com The compound serves as a false substrate for the aromatase enzyme. pharmacompass.com This interaction leads to the enzyme processing the inhibitor to an intermediate that then binds irreversibly to the active site, causing its permanent inactivation. pharmacompass.com This mode of action is also known as "suicide inhibition." pharmacompass.com

The inhibition of human placental aromatase by this compound is characterized by time-dependent inactivation kinetics. nih.gov This means that the degree of enzyme inhibition increases with the duration of exposure to the compound. nih.gov The process is irreversible, indicating that the enzyme's catalytic activity is not restored after the inhibitor binds. pharmacompass.com This contrasts with reversible inhibitors, which dissociate from the enzyme, allowing it to regain function. The inactivation process requires the presence of cofactors like NADPH, which is typical for mechanism-based inhibitors that need to be enzymatically converted to a reactive form. oup.com

Biochemical studies have quantified the kinetic parameters of aromatase inactivation by this compound. In studies utilizing human placental aromatase, the compound demonstrated a high affinity for the enzyme and an efficient rate of inactivation. nih.govnih.gov The inactivation constant (k_i or K_i) was determined to be 26 nM, and the half-life (t_1/2) of the enzyme in the presence of the inhibitor was 13.9 minutes. nih.govnih.gov These parameters underscore the compound's potency as an irreversible inhibitor.

Interactive Data Table: Inactivation Parameters for Aromatase

| Parameter | Value | Enzyme Source |

| k_i | 26 nM | Human Placental Aromatase |

| t_1/2 | 13.9 min | Human Placental Aromatase |

This compound functions as a mechanism-based inactivator, often referred to as a "suicide substrate." pharmacompass.com It is structurally similar to the natural substrate, androstenedione (B190577), which allows it to bind to the active site of the aromatase enzyme. oup.comresearchgate.net The enzyme then initiates its normal catalytic cycle, converting the inhibitor into a highly reactive intermediate. pharmacompass.com This intermediate subsequently forms a covalent bond with a component of the enzyme's active site, leading to irreversible inactivation. oup.com This "suicide" mechanism is highly specific because the inhibitor is only activated by its target enzyme. pharmacompass.com

Specificity and Selectivity Towards Steroidogenic Enzymes

The efficacy of an aromatase inhibitor is also defined by its specificity for the target enzyme and lack of interaction with other enzymes in the steroidogenic pathway or with steroid hormone receptors.

Research indicates that this compound is highly selective for aromatase. Studies have shown that it does not interfere with 5α-reductase activity, another key enzyme in androgen metabolism. nih.govnih.gov Furthermore, it has been observed to have no effect on other enzymes involved in the steroidogenic pathway at concentrations significantly higher than those required to inhibit aromatase. pharmacompass.com This high degree of selectivity minimizes the potential for off-target effects related to the disruption of other steroid hormone synthesis pathways. pharmacompass.comnih.gov

The compound exhibits a favorable profile regarding its interaction with steroid hormone receptors. Investigations have found no significant binding affinity for the estrogen receptor. nih.gov A very slight binding affinity for the androgen receptor was observed, with a relative binding affinity (RBA) of approximately 0.2% compared to dihydrotestosterone. nih.govnih.gov This low affinity for steroid receptors suggests that the compound's biological activity is primarily derived from its potent and specific inhibition of aromatase rather than direct hormonal or anti-hormonal actions at the receptor level.

Interactive Data Table: Receptor Binding Affinity

| Receptor | Relative Binding Affinity (RBA) | Reference Compound |

| Estrogen Receptor | No significant affinity | - |

| Androgen Receptor | ~0.2% | Dihydrotestosterone (DHT) |

Enzymatic Assays and Methodologies for Inhibition Studies

The biochemical characterization of this compound as an aromatase inhibitor has been extensively studied using various enzymatic assays. These methodologies are crucial for determining its potency, mechanism of action, and metabolic fate.

In vitro assays using human placental microsomes are a standard and widely utilized method for evaluating the inhibitory effects of compounds on aromatase. The endoplasmic reticulum within human placental tissue is a rich source of the aromatase enzyme complex, making it an ideal model for these studies. epa.gov The general procedure involves isolating microsomes from fresh human term placenta through differential centrifugation. epa.gov These microsomal preparations contain the membrane-bound cytochrome P450 aromatase and NADPH-cytochrome P450 reductase, the key components for converting androgens to estrogens. epa.gov

In these assays, the activity of aromatase is measured by monitoring the conversion of a substrate, typically an androgen like androstenedione, into an estrogen. The inhibitory potential of a compound like this compound is then assessed by introducing it into the assay and measuring the reduction in estrogen production.

Studies have characterized this compound as a potent irreversible, time-dependent inhibitor of human placental aromatase. nih.gov This mechanism-based inactivation implies that the compound is converted by the enzyme into a reactive intermediate that then binds irreversibly to the enzyme, causing its inactivation. oup.com The kinetic parameters for this inactivation have been determined, with a Ki of 26 nM and a half-life (t1/2) of 13.9 minutes. nih.gov

The potency of this compound has been quantified through its 50% inhibitory concentration (IC50), which was found to be 27 nM in human placental aromatase assays. nih.gov The biochemical activity of its potential metabolites has also been investigated. For instance, the 17β-hydroxy derivative is a significant metabolite and also a potent aromatase inhibitor, though it is 2.6 times less potent than the parent compound, with an IC50 of 69 nM. nih.gov Other derivatives with modifications at the C-6 position have been shown to be considerably less effective inhibitors. nih.gov

| Compound | IC50 (nM) | Relative Potency (vs. Parent Compound) |

|---|---|---|

| This compound | 27 | 1.00 |

| 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one | 69 | 0.39 |

| 6-spirooxirane derivative | 206 | 0.13 |

| 6β-hydroxymethyl derivative | 295 | 0.09 |

| 6-hydroxymethyl derivative | 2,300 | 0.01 |

| 6β-carboxy derivative | 7,200 | <0.01 |

Radiolabeled substrates are a fundamental tool in the study of enzyme kinetics and metabolic pathways, including the action of aromatase and its inhibitors. A common radiometric method for assaying aromatase activity is the ³H₂O release assay. epa.gov This technique utilizes a specifically labeled substrate, [1β-³H]-androstenedione. epa.gov During the aromatization of the A-ring of the steroid, the enzyme stereospecifically cleaves the bond between the carbon at the 1-position and the hydrogen on the β-face. epa.gov When [1β-³H]-androstenedione is used as the substrate, this enzymatic action releases the tritium (B154650) (³H) into the aqueous medium as tritiated water (³H₂O). epa.gov

The amount of ³H₂O produced is directly proportional to the amount of substrate converted to product, and thus provides a direct measure of aromatase activity. By quantifying the radioactivity of the water fraction after incubation, researchers can determine the rate of the enzymatic reaction. When an inhibitor like this compound is added, the reduction in the amount of ³H₂O released allows for precise quantification of its inhibitory effect.

Furthermore, radiolabeling the inhibitor itself or its precursors can be used to trace its metabolic fate. For example, studies have used substrates labeled with both tritium (³H) and deuterium (B1214612) (²H), such as [16,16,19-²H₃][19-³H]-19-oxoandrost-4-ene-3,17-dione, to investigate the intricate steps of estrogen biosynthesis by microsomal aromatase. rsc.orgsci-hub.se By tracking the radioisotopes through various separation and detection techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), researchers can isolate and identify novel metabolites, providing insight into the biotransformation of the compounds and the mechanism of enzyme action. sci-hub.se

Structure Activity Relationship Sar Studies of 6 Methylenandrosta 1,4 Diene 3,17 Dione and Its Analogs

Impact of C-6 Methylene (B1212753) Group on Aromatase Inactivation

The exocyclic methylene group at the C-6 position is a hallmark of the 6-Methylenandrosta-1,4-diene-3,17-dione molecule and is pivotal for its potent inhibitory activity. nih.gov This substituent distinguishes it from the natural aromatase substrate, androstenedione (B190577). wikipedia.org Studies comparing exemestane (B1683764) with various analogs where the C-6 methylene group is modified have demonstrated its critical role in the inactivation of aromatase. nih.govresearchgate.net

| Compound | C-6 Modification | IC50 (nM) |

|---|---|---|

| Exemestane | =CH2 (methylene) | 27 |

| Analog 1 | Spirooxirane | 206 |

| Analog 2 | β-hydroxymethyl | 295 |

| Analog 3 | Hydroxymethyl | 2,300 |

| Analog 4 | β-carboxy | 7,200 |

Data sourced from studies on human placental aromatase. nih.govresearchgate.net

Influence of C-17 Keto Group Modifications on Enzymatic Activity

The carbonyl group at the C-17 position is another crucial feature for the potent anti-aromatase activity of this compound. researchgate.net Modifications at this site generally lead to a reduction in inhibitory potency. nih.gov

The primary metabolite of exemestane, 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one (known as 17β-dihydroexemestane or 17β-DHE), results from the reduction of this C-17 keto group. nih.govnih.gov In vitro studies have shown that this metabolite is less potent than the parent compound. For instance, the 17β-hydroxy derivative was found to be 2.6 times less potent than exemestane. nih.gov Further studies revealed that 17β-hydroxy analogs of other C-6 modified compounds were also 3 to 8 times less potent than their corresponding 17-keto counterparts. nih.gov

While still an active inhibitor, 17β-DHE consistently demonstrates lower potency than exemestane in enzymatic assays. At a concentration of 1 µM, exemestane decreased aromatase activity by 51%, whereas 17β-DHE achieved only 28% inhibition. nih.gov However, in certain cellular models like MCF-7aro breast cancer cells, the 17-hydroxy metabolite has shown a significant increase in activity compared to exemestane, suggesting that the biological context can influence the apparent potency of these analogs. nih.gov

| Compound | C-17 Group | IC50 (nM) | Source |

|---|---|---|---|

| Exemestane | Keto (=O) | 27 | Human Placental Microsomes nih.gov |

| 17β-dihydroexemestane (17β-DHE) | Hydroxy (-OH) | 69 | Human Placental Microsomes nih.gov |

| Exemestane | Keto (=O) | 900 | MCF-7aro cells nih.gov |

| 17β-dihydroexemestane (17β-DHE) | Hydroxy (-OH) | 250 | MCF-7aro cells nih.gov |

Effects of Remote Substitutions on Inhibitory Potency

A-Ring and B-Ring Modifications

The structural integrity and planarity of the A-ring and the A,B-ring junction are considered important for high-affinity binding and potent inhibition of aromatase. researchgate.net The 1,4-diene system in the A-ring of this compound contributes to this planarity. researchgate.net

C-Ring Alterations

The C-ring of the steroidal backbone has been a less common target for chemical modification compared to the A, B, and D rings, partly due to steric considerations. mdpi.com Consequently, there is limited specific research on C-ring alterations of this compound itself. However, studies on related steroidal structures, such as estrone (B1671321), have shown that substitutions at the C-11 position can influence biological activity. For instance, some 9α-hydroxy-11β-nitrate estrone derivatives have exhibited antitumor properties. mdpi.com These findings suggest that the C-ring is not inert and that targeted modifications could potentially modulate the activity of steroidal aromatase inhibitors, though this remains an area for further investigation.

Stereochemical Influences on Biochemical Activity

Stereochemistry plays a definitive role in the biochemical activity of exemestane and its analogs, particularly concerning substitutions at the C-6 position. The spatial arrangement of atoms can significantly impact how the inhibitor fits into and interacts with the active site of the aromatase enzyme.

Studies that differentiate between stereoisomers of C-6 modified analogs have highlighted this importance. For example, the 6β-hydroxymethyl analog exhibits a distinct inhibitory potency (IC₅₀ of 295 nM) compared to other related hydroxymethyl derivatives, indicating that the β-orientation is a key determinant of activity. nih.govresearchgate.net Further research comparing series of 6β-alkyl steroids to their corresponding 6α-isomers found that the 6β-isomers generally possess a higher binding affinity for the aromatase enzyme. nih.gov This suggests the enzyme's active site has a specific hydrophobic pocket that better accommodates substituents on the β-face of the steroid at the C-6 position. nih.gov The stereochemistry of A-ring modifications has also been shown to be critical, with the 1α,2α-epoxy derivative of exemestane being a potent molecule in reducing cancer cell viability. nih.gov

Comparative SAR with Other Steroidal Aromatase Inhibitors

The structure-activity relationship of this compound can be further understood by comparing it with other steroidal aromatase inhibitors, such as formestane (B1683765) and atamestane (B1683762), as well as the natural substrate, androstenedione. wikipedia.orgresearchgate.net All these compounds share the core androstane (B1237026) skeleton but differ in key substitutions that dictate their mechanism and potency.

Androstenedione : The natural substrate, featuring a saturated A-ring with a double bond at C-4 and keto groups at C-3 and C-17.

Formestane (4-hydroxyandrost-4-ene-3,17-dione) : Differs from the substrate by the addition of a hydroxyl group at C-4. This modification is key to its inhibitory action.

Exemestane (this compound) : Distinguished by a 1,4-diene system in the A-ring and the crucial 6-methylene group. These features result in its mechanism-based irreversible inactivation of aromatase. drugbank.com

Atamestane (1-methyl-1,4-androstadiene-3,17-dione) : Features a 1,4-diene system similar to exemestane but has a methyl group at the C-1 position instead of a substitution at C-6.

The planarity of the A-ring, achieved through a 4-ene or 1,4-diene structure, is a common feature among potent steroidal inhibitors. researchgate.net Substitutions at C-4 (like in formestane) and C-6 (like in exemestane) significantly enhance inhibitory activity compared to the unsubstituted substrate. researchgate.net Exemestane has demonstrated superior potency in reducing ovarian aromatase activity when compared directly with atamestane in preclinical models. nih.gov

A key distinction is that steroidal inhibitors like exemestane and non-steroidal inhibitors (e.g., anastrozole (B1683761), letrozole) bind to different parts of the aromatase enzyme. nih.gov This difference in binding modes provides a rationale for their distinct pharmacological profiles and potential for sequential use in clinical settings. nih.gov

| Compound | Key Structural Features | Mechanism of Inhibition |

|---|---|---|

| Androstenedione | Androst-4-ene-3,17-dione | Natural Substrate |

| Formestane | 4-hydroxy group | Irreversible (Type I) |

| Exemestane | 1,4-diene; 6-methylene group | Irreversible (Type I) |

| Atamestane | 1,4-diene; 1-methyl group | Irreversible (Type I) |

Metabolic Transformation and Metabolite Activity in Preclinical Systems

Identification and Structural Elucidation of Metabolites

A number of metabolites have been identified through various preclinical models, including in vitro studies with human placental aromatase and microbial transformation experiments. nih.govoaepublish.com

The reduction of the 17-keto group is a major metabolic pathway for 6-Methylenandrosta-1,4-diene-3,17-dione. researchgate.net This leads to the formation of its principal and active metabolite, 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one, also known as 17β-dihydroexemestane. researchgate.netnih.gov This compound is a significant circulating metabolite. nih.gov Further metabolism can occur on this reduced derivative. nih.govnih.gov Studies have also synthesized and evaluated other 17β-hydroxy analogs of various C-6 modified derivatives, generally finding them to be 3 to 8 times less potent than their 17-keto counterparts. nih.gov

Modification at the 6-methylene position is another key transformation route. An intermediary metabolite, 6β-spirooxiranandrosta-1,4-diene-3,17-dione, is formed through epoxidation. researchgate.netnih.gov This spirooxirane derivative has been shown to be a potent aromatase inhibitor itself. researchgate.netnih.gov

Microbial transformation studies have successfully been used to model mammalian metabolism and have identified several hydroxylated derivatives. Fermentation of this compound with specific fungal cultures yielded novel metabolites, including 11α-hydroxy-6-methylene-androsta-1,4-diene-3,17-dione and 16β,17β-dihydroxy-6-methylene-androsta-1,4-diene-3-one. oaepublish.com Another related dione (B5365651) metabolite, 17β-hydroxy-6-methylene-androsta-1,4-diene-3,16-dione, was also identified through these methods. oaepublish.com

Enzymatic Systems Involved in Metabolite Formation (e.g., Cytochrome P450 isoforms)

The biotransformation of this compound is catalyzed by several enzymatic systems. The initial oxidative and reductive steps are largely attributed to the action of Cytochrome P450 (CYP) enzymes. researchgate.net Following these initial phase I transformations, the compound and its metabolites can undergo phase II conjugation reactions. nih.gov For instance, the active metabolite 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one can be inactivated through glucuronidation, a process catalyzed by UDP-glucuronosyltransferase enzymes like UGT2B17. researchgate.net Another phase II pathway involves glutathionylation, where glutathione (B108866) is conjugated to the steroid nucleus, a reaction primarily mediated by Glutathione S-transferase (GST) A1. nih.gov This leads to the formation of stable cysteine conjugates, which are major circulating metabolites. nih.gov

Biochemical Activity of Metabolites as Aromatase Inhibitors

Several of the metabolites of this compound have been evaluated for their ability to inhibit aromatase, the enzyme responsible for converting androgens to estrogens. nih.gov

In vitro assays using human placental aromatase have been used to determine the 50% inhibitory concentration (IC50) for the parent compound and its key metabolites. nih.gov While all tested metabolites were found to be less potent than the parent compound, this compound (IC50 = 27 nM), several retained significant inhibitory activity. nih.gov

The most effective metabolite was the 17β-hydroxy derivative, which was only 2.6 times less potent than its parent compound. nih.gov Modifications at the C-6 position generally led to a decrease in potency. nih.gov The cysteine conjugate, EXE-cys, also demonstrated inhibitory activity. nih.gov

Table 1: In Vitro Aromatase Inhibition by this compound and its Metabolites

| Compound | IC50 (nM) | Fold-Change vs. Parent Compound |

| This compound (Parent) | 27 | 1.0 |

| 17β-Hydroxy-6-methylenandrosta-1,4-dien-3-one | 69 | 2.6 |

| 6β-Spirooxiranandrosta-1,4-diene-3,17-dione | 206 | 7.6 |

| 6β-Hydroxymethyl derivative | 295 | 10.9 |

| 6-Hydroxymethyl derivative | 2,300 | 85.2 |

| 6β-Carboxy derivative | 7,200 | 266.7 |

| 6-Methylcysteinylandrosta-1,4-diene-3,17-dione (EXE-cys) | 16,000* | ~592 |

Note: The IC50 value for EXE-cys was reported as 16 ± 10 µM, which is equivalent to 16,000 nM. nih.gov Data for other compounds are from a separate study. nih.gov

Mechanism of Aromatase Inhibition by Metabolites

The parent compound, this compound, is recognized as an irreversible aromatase inhibitor, often termed a "suicide inhibitor". sci-hub.senih.gov This mechanism involves the enzyme converting the inhibitor into a reactive intermediate that binds covalently to the enzyme's active site, leading to its permanent inactivation. oup.com While the specific mechanism for each metabolite has not been fully elucidated, their structural similarity to the parent compound suggests a comparable mode of action.

In vitro studies using human placental microsomes have been instrumental in quantifying the aromatase inhibitory potential of these metabolites. A series of synthesized potential metabolites demonstrated varying degrees of aromatase inhibition. Generally, these metabolites were found to be less potent than the parent compound. nih.gov The 17β-hydroxy derivative (17β-HE) was identified as the most effective among the initial analogs tested, though it was 2.6 times less potent than the parent compound. nih.gov

Further investigations have expanded on these findings, establishing new structure-activity relationships. For instance, the replacement of double bonds with epoxide groups was found to result in less potent derivatives in microsomal assays. researchgate.net However, the reduction of the C-17 carbonyl group to a hydroxyl group, as seen in 17β-HE, led to a significant increase in anti-aromatase activity in a hormone-dependent breast cancer cell line (MCF-7aro) compared to the parent compound. researchgate.net

The following table summarizes the in vitro aromatase inhibitory activities of this compound and its various metabolites.

| Compound | Aromatase Inhibitory Activity (IC50, nM) in Human Placental Microsomes |

|---|---|

| This compound | 27 |

| 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one (17β-HE) | 69 |

| 6-Spirooxiranandrosta-1,4-diene-3,17-dione | 206 |

| 6β-Hydroxymethylandrosta-1,4-diene-3,17-dione | 295 |

| 6-Hydroxymethylandrosta-1,4-diene-3,17-dione | 2,300 |

| 6β-Carboxyandrosta-1,4-diene-3,17-dione | 7,200 |

Role of Metabolites in Overall Biological Effects in Research Models

Research has shown that 17β-HE is a strong agonist for the androgen receptor (AR). caymanchem.comnih.gov This androgenic activity is considered a significant contributor to the anti-tumor effects seen in preclinical models of breast cancer. nih.govnih.gov Studies using hormone-dependent breast cancer cell lines (MCF-7 and ZR-75-1) have demonstrated that the antiproliferative effects of 17β-HE are mediated through the AR. nih.gov Furthermore, all studied metabolites have been shown to reduce the viability of MCF-7aro breast cancer cells in a dose- and time-dependent manner, with one of the epoxy-metabolites being the most potent. researchgate.net This suggests that the efficacy of the parent compound may be due in part to the collective action of its active metabolites. researchgate.net

In vivo studies in rat models with DMBA-induced mammary tumors have shown that the parent compound is highly effective, and its intrinsic androgenic activity is thought to contribute to this anti-tumor effect. nih.gov The androgenic properties of its metabolite, 17β-HE, provide a mechanistic explanation for this observation. In ovariectomized rats, 17β-HE has been shown to prevent decreases in bone mineral density, a known effect associated with androgenic action. caymanchem.com

The following table outlines the key biological activities of the primary metabolite, 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one.

| Metabolite | Biological Activity | Research Model | Key Findings |

|---|---|---|---|

| 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one (17β-HE) | Aromatase Inhibition | Human Placental Microsomes, MCF-7aro cells | Potent inhibitor, with increased activity in cellular models compared to the parent compound. caymanchem.comresearchgate.net |

| Androgen Receptor Agonism | MCF-7 and ZR-75-1 breast cancer cells | Acts as a strong androgen, mediating antiproliferative effects. caymanchem.comnih.gov | |

| In vivo Endocrine/Anti-tumor Effects | Ovariectomized rats, DMBA-induced tumor models | Contributes to the overall anti-tumor efficacy and has protective effects on bone mineral density. caymanchem.comnih.gov |

Investigation in Cellular and in Vivo Models for Mechanistic Understanding

Effects on Aromatase Activity in Cell-Based Assays (e.g., MCF-7aro cells)

6-Methylenandrosta-1,4-diene-3,17-dione has been identified as a potent, irreversible inhibitor of aromatase. In vitro studies utilizing human placental aromatase have demonstrated its time-dependent inactivation of the enzyme, with a half-life (t1/2) of 13.9 minutes and an inhibition constant (Ki) of 26 nM. nih.gov

MCF-7aro cells, which are breast cancer cells engineered to overexpress aromatase, are a key model for studying the efficacy of aromatase inhibitors. In studies with MCF-7 cells, this compound demonstrated a dose-dependent inhibition of cell viability with an IC50 value of approximately 24.97 µM after 72 hours of exposure. waocp.org A derivative of this compound, 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione, also showed potent aromatase inhibition in MCF-7aro cells with an IC50 value of 1.18 µM. nih.gov

Inhibitory Activity of this compound on Aromatase

| Parameter | Value | Assay System | Source |

|---|---|---|---|

| Inhibition Constant (Ki) | 26 nM | Human Placental Aromatase | nih.gov |

| Half-life (t1/2) of Inactivation | 13.9 min | Human Placental Aromatase | nih.gov |

| IC50 | ~24.97 µM | MCF-7 cells (72h) | waocp.org |

Cellular Response Studies (Excluding Clinical Outcomes)

Impact on Cell Proliferation in Hormone-Dependent Cell Lines

The inhibition of aromatase by this compound leads to a reduction in estrogen production, which in turn affects the proliferation of hormone-dependent cancer cells. In MCF-7 human breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. waocp.org This demonstrates the compound's ability to suppress the growth of estrogen-receptor-positive breast cancer cells.

Induction of Apoptosis and Autophagy in Cell Models

Beyond inhibiting proliferation, this compound has been shown to induce programmed cell death pathways. In cellular models, it triggers both apoptosis and autophagy. nih.gov Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Autophagy is a cellular process of self-digestion, which can have a dual role in either promoting cell survival or contributing to cell death. nih.govresearchgate.net Studies suggest an interplay between these two pathways in response to treatment with this compound, where the cellular context can determine whether autophagy acts as a survival mechanism or a precursor to apoptosis. nih.govresearchgate.net

Mechanistic Studies in Animal Models (Excluding Clinical Aspects)

Modulation of Ovarian Aromatase Activity in Rodents

In vivo studies in rodent models have confirmed the potent inhibitory effect of this compound on aromatase activity. In pregnant mare's serum gonadotropin (PMSG)-treated rats, the compound effectively reduced ovarian aromatase activity. nih.gov The effective dose 50 (ED50) for reducing ovarian aromatase activity 24 hours after dosing was 1.8 mg/kg when administered subcutaneously and 3.7 mg/kg when given orally. nih.gov Further studies in rats with 7,12-dimethylbenzanthracene (DMBA)-induced mammary tumors showed a significant reduction in the aromatase activity of ovarian microsomes. A subcutaneous dose of 3 mg/kg per day reduced ovarian aromatase activity by 56%, with nearly complete suppression (≥96%) observed at doses of 10 mg/kg per day and higher. nih.gov Oral administration was less potent, with a 100 mg/kg per day dose causing a 36% reduction in ovarian aromatase activity. nih.gov

Effect of this compound on Ovarian Aromatase Activity in Rats

| Route of Administration | Parameter | Value | Source |

|---|---|---|---|

| Subcutaneous (s.c.) | ED50 | 1.8 mg/kg | nih.gov |

| Oral (p.o.) | ED50 | 3.7 mg/kg | nih.gov |

| Subcutaneous (s.c.) | % Inhibition (at 3 mg/kg/day) | 56% | nih.gov |

| Subcutaneous (s.c.) | % Inhibition (at ≥10 mg/kg/day) | ≥96% | nih.gov |

| Oral (p.o.) | % Inhibition (at 100 mg/kg/day) | 36% | nih.gov |

Effects on Steroid Hormone Levels in Preclinical Models

The inhibition of aromatase by this compound directly impacts the balance of steroid hormones. By blocking the conversion of androgens to estrogens, it is expected to decrease estrogen levels and potentially increase androgen levels. In studies with rats having DMBA-induced tumors, treatment with this compound did not cause significant changes in serum prolactin (PRL) or luteinizing hormone (LH) levels. nih.gov However, the primary mechanism of aromatase inhibitors leads to a reduction in estrogen secretion. nih.gov This alteration in the hormonal milieu is a key component of its action in hormone-dependent conditions.

Investigations into Bone and Lipid Metabolism in Ovariectomized Rats

The ovariectomized (OVX) rat is a widely utilized preclinical model to simulate postmenopausal estrogen deficiency and to investigate the effects of therapeutic agents on bone and lipid metabolism. Studies utilizing this model have provided significant insights into the mechanistic actions of this compound, also known as Exemestane (B1683764).

Research has demonstrated that Exemestane and its principal metabolite, 17-hydroxyexemestane (17-H-EXE), can prevent bone loss, enhance bone mechanical strength, and positively modulate lipid profiles in ovariectomized rats. nih.gov These effects are notable as they suggest a protective role for this compound in the context of estrogen deprivation.

Effects on Bone Metabolism

In studies conducted on ovariectomized rats over a 16-week period, treatment with Exemestane resulted in significant improvements in several bone health parameters compared to untreated OVX controls. nih.gov

Bone Mineral Density (BMD): Animals treated with Exemestane showed significantly higher bone mineral density in both the lumbar spine and the femur. nih.gov Specifically, BMD of the lumbar spine and femur were 11% and 7% higher, respectively, in OVX animals administered Exemestane compared to the OVX control group. nih.gov

Bone Mechanical Properties: The mechanical integrity of the bones was also enhanced with Exemestane treatment. Significant increases were observed in the bending strength and toughness of the femora, as well as the compressive strength and elastic modulus of the vertebrae in treated rats versus the OVX controls. nih.gov

Bone Biomarkers and Histomorphometry: Ovariectomy is known to increase bone turnover, a process that can be monitored by specific serum biomarkers. In OVX rats, Exemestane treatment significantly reduced the ovariectomy-induced increase in serum pyridinoline, a marker of bone resorption, by 96%. nih.gov Furthermore, the increase in serum osteocalcin, a marker of bone formation, was completely prevented by the treatment. nih.gov Histomorphometric analysis revealed that the trabecular bone volume was significantly higher in the Exemestane-treated OVX rats than in the OVX controls. nih.gov

Table 1: Effects of Exemestane on Bone Parameters in Ovariectomized Rats

| Parameter | OVX Control | Exemestane Treated OVX | Percentage Change |

|---|---|---|---|

| Lumbar Spine BMD | Lower | 11% Higher nih.gov | +11% |

| Femur BMD | Lower | 7% Higher nih.gov | +7% |

| Serum Pyridinoline | Increased | Reduced by 96% nih.gov | -96% |

| Serum Osteocalcin | Increased | Increase Prevented nih.gov | - |

| Trabecular Bone Volume | Lower | Significantly Higher nih.gov | - |

| Femur Bending Strength | Lower | Significantly Increased nih.gov | - |

| Vertebrae Compressive Strength | Lower | Significantly Increased nih.gov | - |

Effects on Lipid Metabolism

Beyond its effects on bone, Exemestane has been shown to favorably alter the lipid profile in the ovariectomized rat model. nih.gov

Serum Cholesterol and Lipoproteins: Treatment with Exemestane in OVX animals led to a significant reduction in serum cholesterol levels. nih.gov Specifically, a 28% reduction in serum cholesterol was observed. nih.gov Furthermore, the levels of low-density lipoprotein (LDL) cholesterol were reduced by 64% in the treated group compared to the OVX controls. nih.gov These findings indicate a beneficial impact on lipid metabolism, which is often dysregulated following the loss of ovarian function. nih.gov

Table 2: Effects of Exemestane on Serum Lipids in Ovariectomized Rats

| Lipid Parameter | OVX Control | Exemestane Treated OVX | Percentage Change |

|---|---|---|---|

| Serum Cholesterol | Increased | Reduced by 28% nih.gov | -28% |

| Low-Density Lipoprotein (LDL) | Increased | Reduced by 64% nih.gov | -64% |

These investigations in ovariectomized rats suggest that this compound possesses protective effects on both the skeletal and cardiovascular systems in a state of estrogen deficiency, primarily through the preservation of bone mass and the improvement of the serum lipid profile. nih.govnih.gov

Advanced Analytical and Computational Methodologies in Research

Analytical Techniques for Compound and Metabolite Quantification

The accurate measurement of 6-Methylenandrosta-1,4-diene-3,17-dione and its metabolic products in biological matrices is essential for pharmacokinetic and metabolism studies. To achieve the necessary sensitivity and specificity, researchers employ a combination of advanced analytical methods.

Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for the identification and quantification of this compound and its metabolites. researchgate.net Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF MS) offer high sensitivity and specificity for detecting these compounds in complex biological samples like plasma and urine. nih.govnih.gov

In typical LC-MS/MS applications, the parent compound and its metabolites are first separated using a liquid chromatograph and then ionized, often using an electrospray ionization (ESI) source in positive mode. mdpi.com The mass spectrometer then isolates the precursor ion of the target analyte and fragments it, with specific fragment ions being monitored for quantification. mdpi.com For instance, a common multiple reaction monitoring (MRM) transition for this compound is m/z 297 -> 121. nih.gov This high degree of specificity allows for accurate quantification even at very low concentrations, with lower limits of quantification (LLOQ) reported in the range of 0.05 to 7.0 ng/mL in human plasma. mdpi.com

LC-QTOF MS provides high-accuracy mass determination, which is invaluable for identifying previously unknown metabolites. nih.govdshs-koeln.de This technique allows for the determination of the elemental composition of metabolites, aiding in the postulation of their structures. nih.gov For example, this approach has been used to identify novel urinary metabolites of this compound that are oxidized at the C6-exomethylene group and simultaneously reduced at the 17-keto group. nih.gov

A study focused on identifying novel major metabolites utilized an LC-MS approach in MSE mode, where precursor and fragment ion data are acquired simultaneously. nih.gov This allowed for the screening of new phase II metabolites in urine samples, leading to the identification of cysteine conjugates of the parent drug and its 17β-dihydro metabolite. nih.gov

| Analytical Technique | Application | Key Findings |

| LC-MS/MS | Quantification of this compound and its known metabolites in human plasma and urine. nih.govnih.govnih.gov | Developed sensitive, specific, and rapid methods for pharmacokinetic studies. nih.gov |

| LC/TOFMS | Identification of novel metabolites. nih.govdshs-koeln.de | Enabled high-accuracy mass determination to propose structures of previously unreported metabolites. nih.gov |

| UPLC-MS | Analysis of urinary metabolites. nih.gov | Used to extract and analyze the parent compound and its metabolites from urine samples. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural confirmation and stereochemical elucidation of this compound and its derivatives. While mass spectrometry provides information on molecular weight and fragmentation, NMR offers detailed insights into the connectivity of atoms and their spatial arrangement.

¹H and ¹³C NMR are routinely used to confirm the chemical structures of newly synthesized analogs or isolated metabolites. nih.govresearchgate.net For instance, the structures of chemically synthesized cysteine conjugates of this compound were confirmed using NMR. nih.gov Although the absolute stereochemistry at the 6-position was not definitively assigned in one study, speculation based on the proton coupling constant between H-4 and H-6 in the ¹H NMR spectrum suggested an "α" orientation for the substituent. nih.gov

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable for determining stereochemistry. researchgate.net NOESY experiments provide information about which atoms are close to each other in space, which is crucial for unequivocally elucidating the stereochemistry of complex molecules. researchgate.networdpress.com This has been applied to determine the stereochemistry of epoxide groups in metabolites of this compound for the first time. researchgate.net

Chromatographic techniques are fundamental to the analysis and purification of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods used for the separation of the parent compound and its metabolites prior to detection by mass spectrometry or other detectors. researchgate.netnih.govnih.gov Reverse-phase columns, such as C8 or C18, are commonly employed for these separations. nih.govmdpi.com

In addition to analytical applications, chromatographic methods are also used for purification. For example, repeated recrystallization from solvents like acetonitrile (B52724) or methanol (B129727) is a method used for the purification of this compound. google.com HPLC is also used to purify urinary estrogens after administration of radiolabeled compounds in studies investigating in vivo aromatization. nih.gov Furthermore, thin-layer chromatography (TLC) has been utilized for the separation and subsequent quantification of this compound during microbial bioconversion processes. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become integral to the study of aromatase inhibitors like this compound. falconediting.commdpi.com These in silico approaches provide valuable insights into the drug-target interactions at a molecular level, guiding the design of more potent and selective inhibitors.

The availability of the crystal structure of human placental aromatase has been a significant breakthrough, enabling the use of structure-guided design to develop novel inhibitors. nih.govnih.gov By understanding the architecture of the enzyme's active site, researchers can design new molecules that are predicted to bind with high affinity and specificity. nih.gov

This approach has been successfully applied to design novel C6-substituted androsta-1,4-diene-3,17-dione (B159171) inhibitors. nih.gov The steroidal backbone of these new compounds is identical to that of this compound, but with different alkoxy chains at the C6 position designed to protrude into an unoccupied access channel of the enzyme. nih.govnih.gov X-ray structures of aromatase in complex with some of these potent new compounds have confirmed that they bind as predicted by the design, validating the structure-guided approach. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov Docking simulations of this compound within the aromatase active site have been performed to elucidate its binding mode. nih.govresearchgate.net These studies help to identify the key amino acid residues involved in the interaction. nih.gov

Analysis of the docked poses reveals that the interaction of this compound with the aromatase active site is stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov Unlike non-steroidal inhibitors which often exhibit π-stacking interactions, the steroidal structure of this compound lacks these. nih.govresearchgate.net Key residues in the active site that interact with steroidal inhibitors have been identified through these computational studies. nih.gov Understanding these enzyme-ligand interactions at an atomic level is crucial for explaining the compound's mechanism of action and for the rational design of next-generation aromatase inhibitors. nih.govresearchgate.net Molecular dynamics simulations can further be employed to assess the stability of the predicted ligand-protein complexes over time. plos.org

| Computational Technique | Purpose | Key Insights |

| Structure-Guided Design | Development of novel aromatase inhibitors based on the enzyme's crystal structure. nih.govnih.gov | Led to the creation of potent C6-substituted analogs of this compound. nih.gov |

| Molecular Docking | Predicting the binding orientation of this compound in the aromatase active site. nih.govnih.govresearchgate.net | Identified key amino acid residues and interaction types (hydrophobic, hydrogen bonds) crucial for binding. nih.govresearchgate.net |

| Enzyme-Ligand Interaction Analysis | Understanding the molecular basis of inhibition. nih.govresearchgate.net | Revealed differences in binding modes between steroidal and non-steroidal inhibitors. nih.govresearchgate.net |

Site of Metabolism (SoM) Prediction

The prediction of how a drug molecule will be metabolized by the body is a critical step in drug development. Computational, or in silico, models are increasingly employed to predict the site of metabolism (SoM), which is the specific atom or functional group on a molecule where a metabolic transformation occurs. These predictive tools help in identifying potentially reactive metabolites and in designing molecules with more favorable metabolic profiles. nih.gov

Computational techniques for predicting xenobiotic metabolism are broadly categorized into ligand-based and structure-based approaches. nih.gov

Ligand-based methods utilize the chemical structure of known metabolized compounds to derive structure-activity relationships. These models, which can include expert systems, machine learning algorithms, and quantitative structure-activity relationships (QSARs), predict the likelihood of a metabolic reaction occurring at a specific site based on atomic descriptors and the presence of certain structural motifs. nih.gov

Structure-based methods focus on the metabolizing enzyme itself, most commonly Cytochrome P450 (CYP) enzymes. These approaches use techniques like protein-ligand docking and molecular dynamics simulations to model the interaction between the drug molecule and the enzyme's active site, thereby predicting the most probable sites of metabolic attack. nih.gov

For this compound, experimental studies have identified its primary metabolic pathways, which mainly involve reduction of the 17-keto group and modifications at the 6-methylene group. nih.gov The major active metabolite is 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one, formed by the reduction of the 17-keto group. nih.gov Other metabolites are formed through modifications of the 6-methylene group, leading to compounds such as the 6-spirooxirane and 6β-hydroxymethyl derivatives. nih.gov

While specific in silico studies predicting the SoM for this compound are not extensively published in public literature, the known metabolites are consistent with what would be expected from computational prediction models. These models would likely identify the 17-keto and the 6-methylene positions as highly probable sites of metabolism due to their chemical reactivity and accessibility to metabolic enzymes.

X-ray Crystallography of Aromatase-Inhibitor Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including complex biological macromolecules like enzymes. This methodology has been crucial in understanding how this compound interacts with its target, the aromatase enzyme. Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. researchgate.netnih.gov

The crystal structure of human placental aromatase in complex with this compound has been resolved, providing detailed insights into its mechanism of inhibition. rcsb.org This structural information is available in the Protein Data Bank (PDB) under the accession code 3S7S. rcsb.orgebi.ac.ukwwpdb.org The structure reveals that the inhibitor binds within the enzyme's active site, which is located in a distal cavity of the heme-binding pocket. proteopedia.org

The steroid backbone of this compound is accommodated in a hydrophobic pocket, and its orientation is stabilized by hydrogen bonding and van der Waals interactions with specific amino acid residues. researchgate.netnih.gov The structure shows tight packing of hydrophobic side chains from residues that complement the shape of the steroid. researchgate.netnih.gov This precise fit is fundamental to the compound's specificity and high affinity for the aromatase enzyme. The crystallographic data provides a molecular basis for understanding how this steroidal inhibitor effectively blocks the androgen-binding site, thereby preventing the conversion of androgens to estrogens. researchgate.netnih.govrcsb.org

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 3S7S | rcsb.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 3.21 Å | rcsb.org |

| R-Value Work | 0.221 | rcsb.org |

| R-Value Free | 0.256 | rcsb.org |

Comparative Biochemical and Historical Context Within Aromatase Inhibitor Research

Comparison of 6-Methylenandrosta-1,4-diene-3,17-dione with Other Steroidal Aromatase Inhibitors

The class of steroidal aromatase inhibitors is characterized by a steroidal backbone that mimics the natural substrate of aromatase, androstenedione (B190577). wikipedia.org This structural similarity allows these compounds to interact with the active site of the enzyme. wikipedia.org this compound is a prominent member of this class and invites comparison with other steroidal inhibitors, such as formestane (B1683765) (4-hydroxyandrostenedione).

This compound is distinguished by its potent and irreversible inhibition of the aromatase enzyme. nih.gov This irreversible binding is a key characteristic of many steroidal aromatase inhibitors, which act as suicide inhibitors. wikipedia.org They bind covalently to the enzyme's active site, leading to its permanent inactivation. wikipedia.org

In comparative studies, this compound has demonstrated significant potency. In vitro studies using human placental aromatase have shown it to have a high affinity for the enzyme. nih.gov Specifically, it caused a time-dependent inactivation of human placental aromatase with a Ki of 26 nM. nih.govnih.gov When compared to another steroidal aromatase inhibitor, 4-hydroxyandrostenedione (formestane), this compound exhibited a similar affinity (Ki of 26 nM versus 29 nM for formestane). nih.gov However, the rate of inactivation was lower for this compound (t1/2 of 13.9 min versus 2.1 min for formestane). nih.gov

In preclinical in vivo models, this compound was found to be more potent in reducing ovarian aromatase activity in rats compared to formestane after both subcutaneous and oral administration. nih.gov Third-generation aromatase inhibitors, including this compound, are capable of suppressing aromatization by approximately 98% or better. cancernetwork.comnih.gov

| Compound | Inhibition Type | Ki (nM) | Inactivation t1/2 (min) | In Vivo Aromatase Inhibition |

|---|---|---|---|---|

| This compound (Exemestane) | Irreversible | 26 | 13.9 | ≥98% |

| 4-hydroxyandrostenedione (Formestane) | Irreversible | 29 | 2.1 | ~90% |

A series of analogs with modifications at the 6-methylene group and reduction at the 17-keto group were all found to be less potent than the parent compound. nih.gov For instance, the 17β-hydroxy derivative was 2.6 times less potent. nih.gov This suggests that the metabolic conversion of this compound generally leads to a reduction in its aromatase-inhibiting activity. nih.gov The primary structure of this compound appears to be optimized for potent and irreversible binding to the aromatase enzyme.

| Compound/Metabolite of this compound | IC50 (nM) | Relative Potency to Parent Compound |

|---|---|---|

| This compound (Exemestane) | 27 | 1 (Reference) |

| 17β-hydroxy derivative | 69 | 2.6-fold less potent |

| 6-spirooxirane derivative | 206 | Significantly less potent |

| 6β-hydroxymethyl derivative | 295 | Significantly less potent |

| 6-hydroxymethyl derivative | 2,300 | Significantly less potent |

| 6β-carboxy derivative | 7,200 | Significantly less potent |

Differentiation from Non-Steroidal Aromatase Inhibitors in Research

Aromatase inhibitors are broadly classified into two categories based on their chemical structure: steroidal and non-steroidal. wikipedia.org This structural difference dictates their mechanism of interaction with the aromatase enzyme. While steroidal inhibitors like this compound are analogs of the natural substrate and act as irreversible inhibitors, non-steroidal inhibitors possess a different chemical scaffold and generally function as reversible inhibitors. nih.govresearchgate.net

Non-steroidal aromatase inhibitors, such as anastrozole (B1683761) and letrozole, bind non-covalently and reversibly to the aromatase protein. nih.govresearchgate.net This reversible binding means that their inhibitory effect can be overcome by increasing the concentration of the natural substrate. In contrast, the covalent and irreversible binding of this compound leads to a permanent deactivation of the enzyme molecule it binds to. nih.govresearchgate.net This fundamental difference in the mechanism of action is a key area of research, with studies suggesting that it may lead to a lack of complete cross-resistance between the two classes of inhibitors. wikipedia.orgnih.gov

Contribution to the Understanding of Aromatase Enzyme Function and Inhibition

The study of this compound has provided valuable insights into the structure and function of the aromatase enzyme. As a mechanism-based inactivator, its interaction with the enzyme has helped to elucidate the catalytic mechanism of aromatization. oup.com The requirement of a specific chemical structure for irreversible binding has shed light on the topography of the enzyme's active site.

Research on this compound and other suicide inhibitors has underscored the importance of specific chemical moieties for both binding and inactivation. oup.com The understanding that this compound acts as a substrate for the enzyme before being converted into a reactive species that covalently binds to the active site has been instrumental in designing other targeted enzyme inhibitors. oup.com Furthermore, the high selectivity of steroidal inhibitors like this compound, which is a result of their structural similarity to the natural substrate, has reinforced the principle of designing inhibitors that are highly specific to their target enzyme, thereby minimizing off-target effects. wikipedia.org

Future Directions in Steroidal Aromatase Inhibitor Research

The development of this compound and other third-generation aromatase inhibitors has set a high bar for efficacy. However, research continues to evolve, with a focus on developing new agents with improved properties. One promising avenue is the development of multi-target drugs. mdpi.com These are single molecules designed to interact with multiple biological targets, which could offer a therapeutic advantage. mdpi.commdpi.com For instance, research is underway to synthesize new steroidal compounds that not only inhibit aromatase but also modulate other key receptors involved in hormone-dependent cancers, such as the estrogen and androgen receptors. mdpi.comnih.gov

Another area of focus is the creation of novel steroidal derivatives with enhanced potency and potentially different metabolic profiles. nih.gov By making structural modifications to the steroidal backbone, researchers aim to create next-generation inhibitors that may overcome mechanisms of resistance to current therapies. nih.gov The insights gained from the study of this compound's interaction with the aromatase enzyme continue to guide the rational design of these new and potentially more effective therapeutic agents.

Q & A

Basic: What are the key methodological considerations for synthesizing 6-Methylenandrosta-1,4-diene-3,17-dione in a laboratory setting?

Answer:

Synthesis of this compound typically involves steroidal precursor modification. Key steps include:

- Precursor selection : Start with androsta-1,4-diene-3,17-dione (CAS 897-06-3), a structurally related compound .

- Methylene introduction : Use Wittig or Horner-Wadsworth-Emmons reactions to incorporate the 6-methylidene group.

- Purification : Employ column chromatography or crystallization to isolate the product, ensuring ≥98% purity via HPLC or UV-Vis validation (λmax: ~243 nm) .

- Process optimization : Apply process control simulations (e.g., computational fluid dynamics) to refine reaction conditions like temperature and solvent ratios .

Advanced: How can researchers resolve contradictions in enzymatic inhibition data between in vitro and in vivo models for this compound?

Answer:

Discrepancies often arise due to:

- Metabolic interference : In vivo models may involve hepatic metabolism (e.g., CYP450 enzymes) altering the compound’s bioavailability. Use LC-MS/MS to track metabolites and compare with in vitro assays .

- Protein binding : Measure plasma protein binding via equilibrium dialysis to assess free compound availability .

- Theoretical alignment : Link findings to the steroidal aromatase inhibition framework, ensuring methodological consistency (e.g., enzyme source, substrate concentration) .

Basic: What analytical techniques are critical for characterizing the stability of this compound under varying storage conditions?

Answer:

- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photostability : Expose samples to UV light (per ICH Q1B guidelines) and monitor degradation via HPLC .

- Storage validation : Store at -20°C in sealed containers to prevent oxidation; validate stability over ≥2 years using accelerated aging studies .

Advanced: What factorial design approaches are optimal for studying synergistic effects of this compound with other aromatase inhibitors?

Answer:

- Full factorial design : Vary doses of this compound and co-inhibitors (e.g., letrozole) to identify interaction effects .

- Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., IC50 values) using central composite designs .

- Statistical validation : Apply ANOVA to distinguish synergistic vs. additive effects, ensuring power analysis (α=0.05, β=0.2) .

Basic: How should researchers mitigate risks associated with handling this compound in laboratory environments?

Answer:

- Exposure control : Use fume hoods with ≥100 fpm face velocity during powder handling to limit inhalation .

- Waste management : Collect contaminated materials in sealed containers and dispose via incineration to prevent environmental release .

- Emergency protocols : Equip labs with Class D fire extinguishers (for combustible solids) and NIOSH-approved respirators .

Advanced: What computational strategies can predict the binding affinity of this compound to mutant aromatase isoforms?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP19A1 mutants (e.g., Thr310Leu) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the enzyme-ligand complex .

- Free energy calculations : Apply MM-PBSA or alchemical methods (e.g., FEP+) to quantify ∆Gbinding for mutant vs. wild-type isoforms .

Basic: What are the limitations of UV-Vis spectroscopy for quantifying this compound in biological matrices?

Answer:

- Sensitivity : UV-Vis (λmax: 243 nm) lacks specificity in complex media like plasma; switch to LC-MS/MS with MRM transitions (e.g., m/z 297→281) .

- Matrix effects : Validate recovery rates using spiked samples and standard addition methods .

Advanced: How can researchers integrate heterogeneous catalysis principles to improve the scalability of this compound synthesis?

Answer:

- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps to enhance stereoselectivity .

- Membrane reactors : Use ceramic membranes for continuous separation of byproducts, improving yield by ≥15% .

- Process intensification : Apply microwave-assisted synthesis to reduce reaction times and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。